Ethyl 4-decoxybenzoate
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Overview
Description
Ethyl 4-decoxybenzoate: is an organic compound with the molecular formula C19H30O3 . It is an ester derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group and the hydrogen atom of the hydroxyl group is replaced by a decyloxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-decoxybenzoate can be synthesized through the esterification of 4-decoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. The process includes the esterification reaction followed by purification steps such as distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 4-decoxybenzoate can undergo oxidation reactions, where the ethyl group may be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or decyloxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted benzoates depending on the reagents used.
Scientific Research Applications
Chemistry: Ethyl 4-decoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polymers and other materials.
Biology: In biological research, this compound is used to study the interactions of ester derivatives with biological systems. It can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: this compound has potential applications in the formulation of drugs and therapeutic agents. Its ester structure allows for modifications that can enhance the bioavailability and efficacy of medicinal compounds.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. It is also employed in the manufacture of coatings and adhesives.
Mechanism of Action
The mechanism of action of ethyl 4-decoxybenzoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The compound may also interact with enzymes and receptors, influencing cellular functions and signaling pathways.
Comparison with Similar Compounds
- Ethyl 4-hydroxybenzoate
- Ethyl 4-methoxybenzoate
- Ethyl 4-aminobenzoate
Comparison: Ethyl 4-decoxybenzoate is unique due to the presence of the long decyloxy chain, which imparts distinct physicochemical properties such as increased hydrophobicity and altered reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
154845-74-6 |
---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
ethyl 4-decoxybenzoate |
InChI |
InChI=1S/C19H30O3/c1-3-5-6-7-8-9-10-11-16-22-18-14-12-17(13-15-18)19(20)21-4-2/h12-15H,3-11,16H2,1-2H3 |
InChI Key |
RSIVLFDKCDXHTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
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